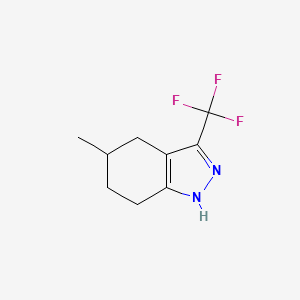
4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazole: Lacks the methyl group at the 5-position.
5,6,7,8-Tetrahydro-3-trifluoromethyl-1H-indazole: Features a different hydrogenation pattern.
Uniqueness
4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole is unique due to the presence of both the methyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties . These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Biological Activity
4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound with significant pharmaceutical potential. Its unique trifluoromethyl group enhances its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H11F3N2
- Molecular Weight : 204.19 g/mol
- CAS Number : 35179-55-6
The trifluoromethyl group in this compound is known to enhance lipophilicity and metabolic stability. This modification can lead to increased potency against various biological targets. The compound has been shown to interact with several kinases and enzymes involved in cancer pathways.
Pharmacological Effects
Research indicates that indazole derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). In vitro studies reported IC50 values indicating significant inhibition of cell proliferation.
- A study showed that indazole derivatives could selectively inhibit kinases like BRAF and MEK1, which are crucial in cancer signaling pathways .
-
Anti-inflammatory Properties :
- Indazole compounds have been evaluated for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring can significantly impact biological activity:
- Substituents at the 4-position enhance kinase inhibition.
- The presence of the trifluoromethyl group is crucial for increasing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C9H11F3N2/c1-5-2-3-7-6(4-5)8(14-13-7)9(10,11)12/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
SROFTFSAQLRBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















